1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a cyclopropyl group, a phenethylthio group, and a 1,3,4-thiadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions. The phenethylthio group is then introduced via nucleophilic substitution reactions. Finally, the cyclopropyl group is added through cyclopropanation reactions using appropriate reagents such as diazomethane or Simmons-Smith reagents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under hydrogenation conditions to form corresponding dihydro derivatives.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and hydrogen gas with a suitable catalyst. Major products formed from these reactions include sulfoxides, sulfones, and dihydro derivatives.
Scientific Research Applications
1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties, although further research is needed to confirm these effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and phenethylthio group may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar compounds to 1-Cyclopropyl-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea include other thiadiazole derivatives and urea-based compounds. These compounds may share some chemical properties and reactivity but differ in their specific substituents and overall structure. For example:
1-Cyclopropyl-3-(4-(methylthio)phenyl)urea: Similar structure but with a methylthio group instead of a phenethylthio group.
1-Cyclopropyl-3-(2,5-dimethoxyphenyl)urea: Features a dimethoxyphenyl group instead of a phenethylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c19-12(15-11-6-7-11)16-13-17-18-14(21-13)20-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,15,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESAOLYKKRKUGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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